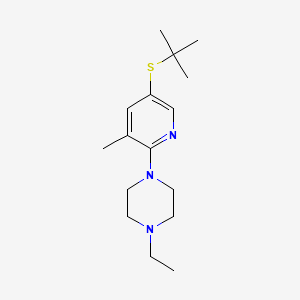

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine

Descripción

Propiedades

Fórmula molecular |

C16H27N3S |

|---|---|

Peso molecular |

293.5 g/mol |

Nombre IUPAC |

1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-4-ethylpiperazine |

InChI |

InChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-13(2)11-14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3 |

Clave InChI |

PLWYQRKEMJJQNK-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCN(CC1)C2=NC=C(C=C2C)SC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Key Reaction Pathway

The most common method involves reductive amination between a substituted pyridine aldehyde and 4-ethylpiperazine. For this compound, 5-(tert-butylthio)-3-methylpyridine-2-carbaldehyde is reacted with 4-ethylpiperazine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or tetrahydrofuran (THF).

Reaction Conditions:

| Component | Quantity/Concentration | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Pyridine aldehyde | 1.0 equiv | DCM | 20–25°C | 12 h | 80–92% | |

| 4-ethylpiperazine | 1.2 equiv | |||||

| NaBH(OAc)₃ | 1.5 equiv |

Mechanism :

-

Formation of an imine intermediate via Schiff base.

-

Reduction of the imine to a secondary amine using NaBH(OAc)₃.

Purification :

-

Silica gel chromatography (DCM/MeOH = 50:1 → 10:1).

-

Recrystallization in isopropyl ether/n-heptane mixtures enhances purity to >98%.

Nucleophilic Substitution on Halogenated Pyridines

SNAr Reaction with Piperazine

A halogenated pyridine precursor (e.g., 2-chloro-5-(tert-butylthio)-3-methylpyridine) undergoes nucleophilic aromatic substitution (SNAr) with 4-ethylpiperazine under basic conditions.

Reaction Conditions:

| Component | Quantity/Concentration | Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|---|

| 2-chloro-pyridine | 1.0 equiv | K₂CO₃ | DMF | 80–100°C | 6 h | 65–71% | |

| 4-ethylpiperazine | 1.5 equiv |

Challenges :

-

Competing side reactions at elevated temperatures.

-

Requires anhydrous conditions to prevent hydrolysis.

Optimization :

Catalytic Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 2-bromo-5-(tert-butylthio)-3-methylpyridine and 4-ethylpiperazine.

Reaction Conditions:

| Component | Quantity/Concentration | Catalyst | Ligand | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|---|---|

| 2-bromo-pyridine | 1.0 equiv | Pd₂(dba)₃ (1 mol%) | XantPhos (2 mol%) | Toluene | 100°C | 24 h | 68% | |

| 4-ethylpiperazine | 2.0 equiv |

Advantages :

-

Tolerates steric hindrance from the tert-butylthio group.

-

High regioselectivity.

Industrial-Scale Synthesis

Large-Batch Reductive Amination

For kilogram-scale production, the reductive amination route is preferred due to operational simplicity.

Protocol:

-

Combine 5-(tert-butylthio)-3-methylpyridine-2-carbaldehyde (8.3 kg), 4-ethylpiperazine (5.6 kg), and DCM (186 kg).

-

Add NaBH(OAc)₃ (10.9 kg) in portions at 20–30°C.

-

Stir for 12 h, quench with NaOH (2N), and extract with DCM.

-

Concentrate under vacuum to obtain 11.5 kg of product (purity: 97.2%).

Key Metrics :

-

Throughput: 85–90% yield.

-

Purity: ≥97% (HPLC).

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Cost Efficiency | Purity |

|---|---|---|---|---|

| Reductive Amination | 80–92% | High | Moderate | >98% |

| SNAr Reaction | 65–71% | Moderate | Low | 90–95% |

| Buchwald-Hartwig | 68–75% | Low | High | 92–96% |

Recommendations :

-

Reductive amination is optimal for most applications due to reproducibility.

-

Catalytic coupling suits functionalized pyridines with sensitive groups.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. The presence of the pyridine ring in 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents. In vitro assays have demonstrated its efficacy against various bacterial strains, suggesting a promising avenue for treating infections caused by resistant pathogens.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. The structural components of this compound allow it to interact with cellular mechanisms involved in tumor growth and proliferation. Studies utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that this compound can induce apoptosis and inhibit cell division, making it a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Preliminary investigations suggest that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could lead to potential applications in treating neurological disorders such as depression and anxiety.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it may target enzymes involved in metabolic pathways of cancer cells or pathogens, thereby reducing their viability. The structure allows for specific binding interactions that could be optimized through medicinal chemistry approaches.

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure can impart desirable properties such as increased thermal stability or enhanced mechanical strength to polymers. Research into polymer composites incorporating this compound is ongoing, aiming to develop materials with specialized functions.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can engage in thiol-disulfide exchange reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Actividad Biológica

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H22N2S

- CAS Number : 1355189-41-1

- Molecular Weight : 270.41 g/mol

Research indicates that compounds with a piperazine core often exhibit diverse pharmacological effects, including:

- Antidepressant-like activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Anxiolytic effects : Behavioral assays have demonstrated that related piperazine derivatives can reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety disorders .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of related piperazine compounds. For instance, LQFM180, a piperazine derivative, exhibited significant antioxidant activity through electroanalytical assays and DPPH assays, indicating that similar mechanisms may be applicable to this compound .

Central Nervous System Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Research on related compounds has demonstrated:

- Sedative effects : In behavioral tests, certain piperazine derivatives decreased latency to sleep and increased sleep duration, indicating central depressant activity .

- Motor activity : Studies have shown that some derivatives do not significantly alter motor activity while providing anxiolytic benefits .

Study 1: Anxiolytic Activity Assessment

In a controlled study, researchers evaluated the anxiolytic effects of a structurally similar compound in various dosages (9.4, 18.8, and 37.6 mg/kg). Results indicated a dose-dependent reduction in anxiety-like behaviors in the open field test, supporting the hypothesis that modifications to the piperazine structure can enhance therapeutic efficacy .

Study 2: Antioxidant Evaluation

Another study focused on the antioxidant capacity of piperazine derivatives using DPPH radical scavenging assays. The results demonstrated that these compounds effectively neutralized free radicals, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis of Piperazine Derivatives

| Compound Name | CAS Number | Antioxidant Activity | Anxiolytic Effects | Central Nervous System Impact |

|---|---|---|---|---|

| LQFM180 | N/A | High | Yes | Sedative |

| This compound | 1355189-41-1 | TBD | TBD | TBD |

Q & A

Q. Techniques :

- NMR : Confirm regiochemistry of substituents (e.g., tert-butylthio vs. methyl on pyridine) via ¹H and ¹³C chemical shifts .

- LC-MS : Monitor purity and detect trace intermediates (e.g., unreacted piperazine precursors) .

- X-ray Crystallography : Resolve ambiguity in stereochemistry for crystalline derivatives .

Pitfalls : Degradation under acidic conditions (tert-butylthio groups are sensitive to hydrolysis). Store samples in inert atmospheres .

Advanced: How can synthesis yield be optimized while maintaining scalability?

Q. Strategies :

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization : Use toluene/ethanol mixtures to balance solubility and reaction rates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 3 hours) while achieving >90% yield .

Trade-offs : Scalability vs. cost—microwave reactors are less practical for large batches. Consider continuous flow systems as an alternative .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?

Q. Key Findings :

- Piperazine Substitution : 4-Ethylpiperazine improves CNS penetration compared to bulkier groups (e.g., benzyl), as shown in neuroactive analogs .

- Thioether vs. Sulfonyl : Replacing tert-butylthio with sulfonyl groups reduces metabolic oxidation but may decrease bioavailability .

Methodology : Perform comparative IC₅₀ assays against target enzymes (e.g., kinases) using libraries of analogs with incremental structural changes .

Advanced: How can conflicting biological activity data across studies be resolved?

Q. Common Causes :

Q. Resolution :

Validate purity via orthogonal methods (HPLC + LC-MS).

Replicate assays in standardized conditions (e.g., ATP concentration in kinase assays) .

Advanced: What challenges exist in quantifying this compound in biological matrices?

Q. Challenges :

- Low Sensitivity : Tert-butylthio groups may reduce ionization efficiency in LC-MS. Use derivatization (e.g., iodomethane adducts) to enhance detection .

- Matrix Effects : Plasma proteins bind lipophilic compounds, requiring solid-phase extraction (SPE) for cleanup .

Validation : Perform spike-and-recovery experiments in relevant matrices (e.g., brain homogenate for CNS studies) .

Advanced: How can derivatives of this compound be rationally designed for specific therapeutic targets?

Q. Approaches :

- Target Engagement : For kinase inhibition, introduce hydrogen-bond donors (e.g., hydroxyl groups) to interact with ATP-binding pockets .

- Metabolic Stability : Replace labile tert-butylthio with cyclopropylthio to reduce CYP450-mediated oxidation .

Case Study : Coupling the piperazine nitrogen to a sulfonamide group (as in EP 4 219 464 A1) improved selectivity for serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.